molecular formula C15H18N6O B2540920 4-[4-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine CAS No. 956964-69-5

4-[4-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2540920
CAS No.: 956964-69-5
M. Wt: 298.35
InChI Key: MSNVDGGZAPOUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C15H18N6O and its molecular weight is 298.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • The synthesis of novel 1,2,4-triazole derivatives, including those related to the specified compound, has been explored for antimicrobial properties. For instance, the study by Bektaş et al. (2007) developed 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showcasing their potential antimicrobial activities against various microorganisms. The approach involved synthesizing derivatives from ester ethoxycarbonylhydrazones with primary amines, indicating a versatile methodology for creating compounds with potentially significant biological activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Lipase and α-Glucosidase Inhibition

  • Another research direction involves the synthesis of heterocyclic compounds derived from triazole precursors for investigating their enzyme inhibition capabilities. Bekircan et al. (2015) synthesized compounds from a base structure similar to the one , focusing on their inhibitory activity against lipase and α-glucosidase. This study provides insights into the compound's potential therapeutic applications, particularly in treating conditions related to enzyme dysregulation (Bekircan, Ülker, & Menteşe, 2015).

Spectroscopic Characterization and Biological Evaluation

  • The work by Pillai et al. (2019) explores the synthesis, spectroscopic characterization, reactive properties through DFT calculations, and biological evaluations of Schiff bases tethered 1,2,4-triazole and pyrazole rings. Their antioxidant and α-glucosidase inhibitory activities were particularly noted, demonstrating the multifaceted potential of compounds within this chemical family for scientific research applications (Pillai et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if the compound is intended to be used as a drug, its mechanism of action would involve interaction with biological targets .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound and how to handle it safely. Unfortunately, an SDS for this specific compound is not available .

Future Directions

Future research could involve synthesizing the compound and characterizing its properties. Additionally, the compound could be tested for potential applications, such as in the development of new drugs or materials .

Properties

IUPAC Name

4-[4-[(2-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-10-18-19-15(12-8-17-20(2)14(12)16)21(10)9-11-6-4-5-7-13(11)22-3/h4-8H,9,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNVDGGZAPOUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC2=CC=CC=C2OC)C3=C(N(N=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325189
Record name 4-[4-[(2-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818150
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956964-69-5
Record name 4-[4-[(2-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.